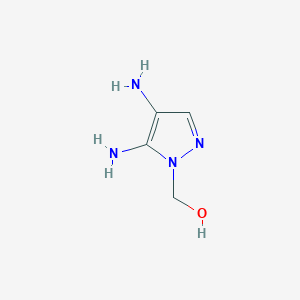

(4,5-Diamino-1H-pyrazol-1-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8N4O |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

(4,5-diaminopyrazol-1-yl)methanol |

InChI |

InChI=1S/C4H8N4O/c5-3-1-7-8(2-9)4(3)6/h1,9H,2,5-6H2 |

InChI Key |

APTPACIZDIRMFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C(=C1N)N)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Diamino 1h Pyrazol 1 Yl Methanol and Its Derivatives

Direct Synthetic Routes to (4,5-Diamino-1H-pyrazol-1-yl)methanol

Direct synthetic routes to this compound and its derivatives typically involve the functionalization of a pre-existing pyrazole (B372694) ring. These methods can be advantageous in terms of step economy and the availability of starting materials.

Reduction Strategies of Precursor Pyrazoles

A key strategy for the synthesis of 4,5-diaminopyrazoles involves the reduction of corresponding nitro-substituted pyrazoles. This approach is particularly useful when the nitro groups can be introduced onto the pyrazole ring regioselectively. For the synthesis of this compound, a plausible precursor would be (4-amino-5-nitro-1H-pyrazol-1-yl)methanol or a related dinitro derivative.

The reduction of nitro groups to amines is a well-established transformation in organic chemistry, and various reagents and conditions can be employed. Catalytic hydrogenation is a common and efficient method. For instance, the reduction of a substituted 5-amino-3-bromo-4-nitropyrazole derivative has been achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.com This method is generally clean and provides high yields of the corresponding diamino compound.

A similar strategy is detailed in the synthesis of the analogous compound, 1-hydroxyethyl-4,5-diamino pyrazole sulfate. In this multi-step process, a catalyzed hydrogenation is the final step to reduce an intermediate to the desired diamino product. nih.gov This suggests that a (4-amino-5-nitro-1H-pyrazol-1-yl)methanol precursor could likely be reduced under similar conditions to afford this compound.

| Starting Material | Reagents and Conditions | Product | Reference Analogy |

|---|---|---|---|

| (4-Amino-5-nitro-1H-pyrazol-1-yl)methanol | H₂, Pd/C, Solvent (e.g., Ethanol (B145695), Methanol) | This compound | google.comnih.gov |

N-Alkylation and Subsequent Amination Procedures

Another direct approach involves the N-alkylation of a suitable pyrazole precursor, followed by the introduction and/or modification of the amino groups. A notable example is the synthesis of 1-(2'-hydroxyethyl)-4,5-diaminopyrazole derivatives, which provides a template for the synthesis of the hydroxymethyl analogue. google.com

This synthetic route commences with a di-substituted nitropyrazole, such as 3,5-dibromo-4-nitropyrazole. The first step is the N-alkylation of the pyrazole ring. For the hydroxymethyl derivative, this would involve a reaction with a hydroxymethylating agent. While the documented synthesis uses a hydroxyethyl (B10761427) halide, a similar reaction with a hydroxymethyl halide or an equivalent reagent would be expected to yield the N-hydroxymethyl-substituted pyrazole. nih.gov

Following N-alkylation, the bromo groups are displaced by amino groups in a nucleophilic aromatic substitution reaction. In the synthesis of the hydroxyethyl derivative, this is achieved by heating with an amine, such as benzylamine, to yield a 5-amino-3-bromo-4-nitropyrazole derivative. nih.gov A subsequent catalytic hydrogenation then reduces the nitro group to an amino group, yielding the final 1-hydroxyethyl-4,5-diamino pyrazole. nih.gov Adapting this to the hydroxymethyl target would involve a similar sequence of amination and reduction.

A more direct N-hydroxymethylation of a pyrazole can be achieved using formaldehyde (B43269). For example, 3,5-diphenylpyrazole (B73989) has been successfully N-hydroxymethylated by refluxing with formaldehyde in ethanol. scispace.com This suggests that a direct hydroxymethylation of 4,5-diaminopyrazole or a protected version could be a viable, more direct route, although the reactivity of the amino groups with formaldehyde would need to be considered.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference Analogy |

|---|---|---|---|---|

| 1. N-Alkylation | 3,5-Dibromo-4-nitropyrazole | Hydroxymethylating agent (e.g., hydroxymethyl halide) | 3,5-Dibromo-1-(hydroxymethyl)-4-nitropyrazole | nih.gov |

| 2. Amination | 3,5-Dibromo-1-(hydroxymethyl)-4-nitropyrazole | Amine (e.g., Benzylamine) | 5-Amino-3-bromo-1-(hydroxymethyl)-4-nitropyrazole derivative | nih.gov |

| 3. Reduction | 5-Amino-3-bromo-1-(hydroxymethyl)-4-nitropyrazole derivative | H₂, Pd/C | This compound derivative | google.comnih.gov |

Multistep Synthetic Pathways Involving Pyrazole Ring Formation

In contrast to modifying a pre-formed pyrazole, multistep pathways construct the heterocyclic ring from open-chain precursors. These methods offer flexibility in introducing substituents at various positions of the pyrazole ring.

Cyclocondensation Reactions from Open-Chain Precursors

The most common and classic method for synthesizing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. cir-safety.org This approach is highly versatile and can be adapted to produce a wide range of substituted pyrazoles.

The reaction of a hydrazine with a β-ketoester or a related 1,3-dicarbonyl compound is a cornerstone of pyrazole synthesis. To synthesize this compound, one could envision a reaction between hydroxymethylhydrazine and a suitably substituted three-carbon component bearing nitrile or ester groups that can be converted to amino groups.

The synthesis of 3,5-diamino-4-phenylpyrazole from the reaction of phenylmalononitrile with hydrazine hydrate (B1144303) demonstrates the feasibility of using dinitriles as precursors for diaminopyrazoles. By analogy, the reaction of hydroxymethylhydrazine with a dinitrile, such as malononitrile (B47326), could potentially lead to the formation of a 3,5-diamino-1-(hydroxymethyl)pyrazole. The substitution at the 4-position would depend on the specific dinitrile used.

A well-documented route to 5-aminopyrazoles involves the cyclization of (ethoxymethylene)cyanoacetate derivatives with hydrazines. For example, the reaction of ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine (B31387) is a known method for producing a 1-(2-hydroxyethyl)-5-aminopyrazole derivative. google.com

Adapting this methodology for the synthesis of this compound would likely involve the use of hydroxymethylhydrazine as the hydrazine component. The reaction with an appropriate ethoxymethylene-cyanoacetate derivative would be expected to yield a 1-(hydroxymethyl)-5-aminopyrazole. The introduction of the second amino group at the 4-position would require further synthetic steps, such as nitrosation followed by reduction.

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Reference Analogy |

|---|---|---|---|---|

| 1. Cyclocondensation | Hydroxymethylhydrazine | Ethyl (ethoxymethylene)cyanoacetate | Ethyl 5-amino-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate | google.com |

| 2. Further Functionalization | Nitrosation followed by reduction of the 4-position | This compound |

Derivatization of Pre-formed Pyrazole Scaffolds

A common and versatile approach to synthesizing highly substituted pyrazoles, such as this compound, is through the sequential modification of a pre-existing pyrazole core. This strategy allows for the precise introduction of various functional groups onto the heterocyclic ring system.

The introduction of amino groups onto the pyrazole ring is a critical step in the synthesis of the target compound. One established method involves the transformation of a substituted nitropyrazole. For instance, a synthetic route for a similar compound, 1-hydroxyethyl 4,5-diamino pyrazole sulfate, utilizes a 5-amino-3-bromo-4-nitropyrazole derivative as a key intermediate. This intermediate is formed by heating an N-hydroxyethyl-substituted 3,5-dibromo-4-nitropyrazole with benzylamine. cir-safety.org This reaction demonstrates a nucleophilic aromatic substitution pathway where an amine displaces a halide on the pyrazole ring, which is activated by the electron-withdrawing nitro group. The subsequent reduction of the nitro group, as detailed in section 2.2.2.3, leads to the formation of the vicinal diamino functionality.

The N1-alkylation of the pyrazole ring is a fundamental step to introduce the desired hydroxyalkyl side chain. This can be achieved by reacting a pyrazole with a suitable alkylating agent. In a documented synthesis of 1-hydroxyethyl 4,5-diamino pyrazole sulfate, a 3,5-dibromo-4-nitropyrazole is first treated with sodium hydride to generate the corresponding pyrazolate anion. This anion then reacts with a hydroxyethyl halide in an equimolar amount to introduce the hydroxyethyl group at the N1 position. cir-safety.org This method represents a standard Williamson ether synthesis-like approach adapted for the N-alkylation of a heterocyclic amine. The choice of a strong base like sodium hydride is crucial for the deprotonation of the pyrazole NH group, thereby facilitating the nucleophilic attack on the alkyl halide. This regioselective N1-alkylation is a key step in building the final molecular framework. researchgate.net

Table 1: Representative Conditions for N-Alkylation of Pyrazoles

| Pyrazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3,5-dibromo-4-nitropyrazole | hydroxyethylhalide | Sodium Hydride | Not Specified | Not Specified | Not Specified | cir-safety.org |

| 4-chloropyrazole | Various trichloroacetimidates | Brønsted acid | Not Specified | Not Specified | Good to Moderate | mdpi.com |

| 1H-pyrazoles | Various alkylating agents | K2CO3 | DMSO | Not Specified | Not Specified | researchgate.net |

Note: The table provides examples of N-alkylation on different pyrazole scaffolds, illustrating the variety of applicable methods.

Catalytic hydrogenation is a pivotal step in the synthesis of 4,5-diaminopyrazoles from their corresponding nitro-substituted precursors. This reduction method is widely employed due to its efficiency and clean reaction profile. In the synthesis of 1-hydroxyethyl 4,5-diamino pyrazole sulfate, a catalyzed hydrogenation is the final step to reduce the nitro group on the 5-amino-3-bromo-4-nitropyrazole intermediate to an amino group, thus forming the 4,5-diamine structure. cir-safety.org

A patent for a similar compound, 4,5-diamino-1-(2'-hydroxyethyl)pyrazole, details a process where a methanol (B129727) solution of 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole is treated with hydrogen gas at pressures of 34 to 41 bars in the presence of a palladium on carbon (Pd/C) catalyst. google.com The reaction is typically carried out at room temperature (25 to 30°C). google.com This process effectively reduces the nitroso group to an amine, yielding the desired 4,5-diaminopyrazole derivative. google.com The catalyst is subsequently removed by filtration. google.com

Table 2: Conditions for Catalytic Hydrogenation in Pyrazole Synthesis

| Starting Material | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Product | Reference |

| 5-amino-3-bromo-4-nitropyrazole derivative | Not Specified | Not Specified | Not Specified | Not Specified | 1-hydroxyethyl 4,5-diamino pyrazole sulfate | cir-safety.org |

| 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole | Palladium on Carbon (Pd/C) | Methanol | 34 - 41 | 25 - 30 | 4,5-diamino-1-(2'-hydroxyethyl)pyrazole | google.com |

Note: This table illustrates specific examples of catalytic hydrogenation to form diaminopyrazole derivatives.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact and improve efficiency. Key strategies include the use of solvent-free reaction conditions and alternative energy sources like microwave irradiation.

Solvent-Free Reaction Conditions

Solvent-free synthesis, often conducted through grinding or in the presence of a catalytic amount of a phase-transfer catalyst, offers significant environmental benefits by eliminating the use of volatile and often hazardous organic solvents. tandfonline.comresearchgate.net Several studies have demonstrated the successful synthesis of pyrazole derivatives under solvent-free conditions. For example, a series of pyrazole derivatives have been synthesized in good yields (75–86%) at room temperature in the presence of tetrabutylammonium (B224687) bromide as a catalyst. tandfonline.com Another approach involves the multicomponent, one-pot synthesis of pyrano[2,3-c]pyrazoles by grinding various aryl aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate with an ionic liquid catalyst. jetir.org This method is noted for its simplicity, high yields, and short reaction times. jetir.org While a specific solvent-free synthesis for this compound is not detailed in the literature, these examples showcase the feasibility of applying such eco-friendly protocols to the synthesis of functionalized pyrazoles.

Table 3: Examples of Solvent-Free Pyrazole Synthesis

| Reactants | Catalyst | Method | Reaction Time | Yield (%) | Reference |

| 1,2-dibenzoylhydrazines, dialkyl acetylenedicarboxylates, isocyanides | Tetrabutylammonium bromide | Stirring at room temperature | Not Specified | 75-86 | tandfonline.com |

| Aryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | N-methyl-2-pyrrolidone tosylate (NMPyTs) | Grinding | 7-15 min | up to 95 | jetir.org |

| Hydrazone, α,β-unsaturated carbonyl compounds | None specified | Microwave irradiation | 8-10 min | Not Specified | dergipark.org.tr |

Note: This table highlights various solvent-free methods for the synthesis of different pyrazole derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. dergipark.org.tracs.org The synthesis of various pyrazole derivatives has been successfully achieved using microwave irradiation. For instance, the cyclocondensation of chalcone (B49325) analogs with hydrazine hydrate can be efficiently performed in ethanol with a catalytic amount of acetic acid under microwave irradiation. jetir.org

In another example, the synthesis of 4,5-dihydro-1H-pyrazoles from substituted dibenzalacetones and hydrazines was optimized under microwave irradiation at 75°C for 15–70 minutes. researchgate.net Furthermore, microwave-assisted protocols have been developed for multicomponent reactions to produce complex pyrazole-fused heterocycles, demonstrating better yields and shorter reaction times compared to conventional heating. beilstein-journals.org The application of microwave technology to the synthesis of this compound could potentially streamline the process, particularly in the N-alkylation and cyclization steps, by reducing reaction times and energy consumption. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave, %) | Reference |

| Synthesis of N'-substituted hydrazides from intermediate 3 and benzohydrazides | 7-9 h | 9-10 min | 79-92 | acs.org |

| Synthesis of 3-aminopyrazole (B16455) from 4-methoxyphenylhydrazine HCl and 3-methoxyacrylonitrile | Not specified | 2 h | Not Specified | dergipark.org.tr |

| Synthesis of 4,5-dihydro-1H-pyrazoles | Not specified | 4 min | 82-96 | dergipark.org.tr |

| Synthesis of pyrazolo[3,4-b]pyridine derivatives | 16 h | Not Specified | Better yields than conventional | beilstein-journals.org |

Note: This table provides a comparative overview of reaction times and yields for pyrazole synthesis using conventional heating versus microwave irradiation.

Chemical Reactivity and Transformation Pathways of 4,5 Diamino 1h Pyrazol 1 Yl Methanol

Reactivity of the Diamine Functionality

The 4,5-diamino arrangement on the pyrazole (B372694) core is analogous to aromatic ortho-diamines, which are well-established building blocks in heterocyclic chemistry. This functionality is the primary driver for the construction of fused-ring systems through cyclization and condensation reactions.

The most prominent reaction pathway for 4,5-diaminopyrazoles involves cyclocondensation with compounds containing two electrophilic centers, such as 1,2-dicarbonyl or thiocarbonyl compounds. These reactions provide a robust and efficient route to a variety of fused pyrazole systems. The general mechanism involves an initial nucleophilic attack by one of the amino groups on an electrophilic carbon, followed by an intramolecular cyclization and dehydration step involving the second amino group, resulting in a new fused ring.

The versatility of the 4,5-diaminopyrazole core as a synthon is demonstrated by its ability to form various fused heterocycles, which are scaffolds of significant interest in medicinal chemistry.

Imidazo[4,5-c]pyrazoles: The reaction of 4,5-diaminopyrazole derivatives with reagents such as glyoxal (B1671930) or ethyl chloroformate leads to the formation of the imidazo[4,5-c]pyrazole (B1259334) system. For instance, refluxing 1-phenyl-3-aryl-4,5-diaminopyrazoles with glyoxal in methanol (B129727) yields 1-phenyl-3-substituted-1,6-dihydroimidazo[4,5-c]pyrazoles.

Pyrazolo-fused Benzodiazepines: 4,5-Diaminopyrazoles serve as key intermediates in the synthesis of pyrazolo-fused benzodiazepines. The formation of the seven-membered diazepine (B8756704) ring is achieved through cyclization reactions with appropriate bifunctional precursors. This pathway highlights the utility of the diamine moiety in constructing larger, more complex ring systems.

Pyrazolo-fused Triazines: While direct fusion to a 1,2,4-triazole (B32235) is a specific pathway, the broader reactivity of 5-aminopyrazoles demonstrates their use in synthesizing related nitrogen-rich fused systems like pyrazolo[1,5-a]-1,3,5-triazines and pyrazolo[5,1-c]-1,2,4-triazines. mdpi.com This underscores the capability of the diamine functionality to react with reagents containing multiple nitrogen atoms to build polyaza-fused heterocycles.

Table 1: Examples of Cyclization Reactions with 4,5-Diaminopyrazoles

| Starting Diamine Type | Reagent | Fused Heterocyclic Product |

|---|---|---|

| 1-Aryl-4,5-diaminopyrazole | Glyoxal | Imidazo[4,5-c]pyrazole |

| 1-Aryl-4,5-diaminopyrazole | Ethyl Chloroformate | Imidazo[4,5-c]pyrazol-5-one |

| 4,5-Diaminopyrazole | 1,3-Diketone (general) | Pyrazolo-fused Diazepine |

| 3,5-Diaminopyrazole | Isothiocyanate/Thiourea | Pyrazolo[1,5-a] cir-safety.orgresearchgate.netnih.govtriazine |

While cyclization with bifunctional electrophiles is the predominant transformation pathway, the amino groups can, in principle, undergo condensation reactions. The reaction of ortho-diamines with primary amines is less common but can occur under specific conditions. For instance, an impurity identified in a related compound, 1-hydroxyethyl 4,5-diamino pyrazole sulfate, was 4-((5-amino-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)-imino)-4,5-dihydro-1-(2-hydroxyethyl)-5-imino-1H-pyrazole-sulfate. cir-safety.org The presence of an imino group suggests a condensation-type reaction, though in this case, it appears to be a self-condensation product rather than a reaction with an external primary amine. Generally, the facile nature of intramolecular cyclization pathways means that reactions with monofunctional reagents like primary amines are not a primary synthetic route unless specific conditions are employed to favor imine formation over subsequent cyclization.

Cyclization Reactions with Carbonyl and Thiocarbonyl Compounds

Reactivity of the Hydroxymethyl Group

The (hydroxymethyl) group attached to the N1 position of the pyrazole ring offers another site for chemical modification. This functionality is analogous to an N-alkanol group on other azoles and can undergo reactions typical of primary alcohols, most notably oxidation.

The N-hydroxymethyl group of (4,5-Diamino-1H-pyrazol-1-yl)methanol can be selectively oxidized to the corresponding N-formyl derivative, pyrazole-1-carbaldehyde. This transformation is a valuable method for introducing a reactive aldehyde functionality onto the pyrazole ring, which can then be used for further synthetic elaborations.

Research on similarly structured compounds provides strong precedent for this reaction. The oxidation of C-hydroxymethyl pyrazoles to their corresponding carbaldehydes has been successfully achieved using various oxidizing agents without over-oxidation to the carboxylic acid. umich.edu For example, the synthesis of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde is accomplished by reacting a chalcone (B49325) with hydrazine (B178648) hydrate (B1144303) in formic acid, where formic acid serves as the formylating agent in situ. mdpi.com Furthermore, the metabolic conversion of N-methyl groups often proceeds through an N-hydroxymethyl intermediate which is subsequently oxidized to an N-formyl compound. nih.gov

Table 2: Oxidizing Agents for Converting Pyrazolyl-Methanol to Pyrazole-Carbaldehyde

| Reagent System | Type of Reaction | Product | Reference |

|---|---|---|---|

| FeCl₃·6H₂O / TEMPO | Catalytic Oxidation | Pyrazole-4-carbaldehyde | umich.edu |

| Pyridinium chlorochromate (PCC) | Stoichiometric Oxidation | Pyrazole-4-carbaldehyde | umich.edu |

| Formic Acid / Hydrazine | Reductive Formylation | Pyrazole-1-carbaldehyde | mdpi.com |

This oxidation provides a key synthetic handle, as the resulting pyrazole-1-carbaldehyde can participate in a wide array of subsequent reactions, including condensation, Wittig reactions, and further oxidation or reduction.

Etherification and Esterification Reactions

The hydroxymethyl group attached to the N1 position of the pyrazole ring in this compound introduces a site for potential etherification and esterification reactions. While specific studies on this exact molecule are not extensively documented in publicly available literature, the reactivity can be inferred from the principles of organic chemistry and studies on analogous compounds such as 1-hydroxyethyl-4,5-diamino pyrazole sulfate. cir-safety.org

Etherification: The hydroxyl group is expected to undergo etherification under standard conditions. For instance, reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) would likely yield the corresponding ether. The basicity of the amino groups on the pyrazole ring might necessitate careful selection of reaction conditions to avoid side reactions.

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) or reaction with a more reactive acylating agent like an acid chloride in the presence of a non-nucleophilic base would be expected to form the corresponding ester. The presence of two basic amino groups could interfere with acid catalysis, making acylation with acid chlorides or anhydrides a more viable pathway. Boronic acids and their pinacol (B44631) esters are also utilized in the synthesis of pyrazole derivatives, indicating the tolerance of the pyrazole core to conditions used for ester formation. sci-hub.seresearchgate.netresearchgate.net

A summary of expected reactions is presented in the table below.

| Reaction Type | Reagents | Expected Product |

| Etherification | Alkyl halide, Base | (4,5-Diamino-1H-pyrazol-1-yl)methoxymethyl ether |

| Esterification | Carboxylic acid, Acid catalyst | (4,5-Diamino-1H-pyrazol-1-yl)methyl ester |

| Esterification | Acid chloride/anhydride, Base | (4,5-Diamino-1H-pyrazol-1-yl)methyl ester |

Substitution Reactions

The primary amino groups at the C4 and C5 positions are the main sites for substitution reactions. These groups are generally expected to exhibit reactivity typical of aromatic amines, although their proximity and the electronic nature of the pyrazole ring will influence their behavior.

The amino groups can undergo a variety of substitution reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a common transformation for amino groups.

Alkylation: Reaction with alkyl halides, which can lead to mono- and di-alkylated products on the nitrogen atoms. Controlling the degree of alkylation can be challenging.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form diazonium salts. These intermediates are versatile and can be converted to a wide range of functional groups. However, the presence of two adjacent amino groups could lead to the formation of stable fused heterocyclic systems like pyrazolo-triazines upon diazotization.

It is noted in patent literature that the preparation of 4,5-diaminopyrazole derivatives substituted on the nitrogen atom of the 5-amino group has not been extensively described, suggesting that such reactions may be complex or lead to mixtures of products. google.com

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents on the ring. In this compound, the ring is substituted at positions 1, 4, and 5. The only available carbon atom for substitution is C3. The two amino groups at C4 and C5 are strong activating groups and would typically direct electrophiles to ortho and para positions. However, with C4 and C5 occupied, the directing effects would influence the reactivity of the C3 position. Five-membered heterocycles like pyrroles and furans are generally more susceptible to electrophilic attack than benzene. wikipedia.org

Nitration: The nitration of pyrazoles is a well-established method for introducing a nitro group onto the ring, typically at the C4 position if it is unsubstituted. google.comsemanticscholar.org Common nitrating agents include mixtures of nitric acid and sulfuric acid. google.com For 4,5-diaminopyrazole derivatives, nitration is often a step in the synthesis before the introduction of both amino groups. google.com Direct nitration of this compound would likely be complicated. The strongly activating amino groups would make the ring highly reactive, but also susceptible to oxidation by the strong oxidizing conditions of nitration. The amino groups themselves could also be nitrated to form nitramines under certain conditions. researchgate.net Given that the C4 and C5 positions are blocked, any ring nitration would have to occur at the C3 position.

Halogenation: Halogenation of pyrazoles, for instance with N-halosuccinimides (NXS), typically occurs at the C4 position. researchgate.netbeilstein-archives.org If the C4 position is blocked, halogenation can occur at other available positions, though potentially requiring harsher conditions. researchgate.net In the case of this compound, the C3 position is the only available site for halogenation on the ring. The strong activation provided by the two amino groups would facilitate this substitution.

The table below summarizes the expected outcomes for electrophilic substitution on the pyrazole ring.

| Reaction | Reagent | Expected Substitution Position | Potential Complications |

| Nitration | HNO₃/H₂SO₄ | C3 | Oxidation of amino groups, N-nitration, Ring degradation |

| Halogenation | N-Halosuccinimide (NBS, NCS) | C3 | - |

The structure of this compound features a hydroxymethyl group (-CH₂OH) attached to the N1 position of the pyrazole ring. Consequently, there is no "imino hydrogen" (N-H) on the pyrazole ring itself. Acylation reactions involving the ring nitrogen are therefore not possible for this specific molecule.

However, acylation can readily occur at the exocyclic amino groups at the C4 and C5 positions, as discussed in section 3.2.3. This reaction with an acylating agent, such as an acid chloride or anhydride, would lead to the formation of one or more amide functionalities. For example, N-acyl pyrazoles can be prepared through the oxidative amidation of aldehydes with pyrazole, highlighting the reactivity of the pyrazole nitrogen when an N-H is present. mdpi.com

Stability and Degradation Pathways

The stability of this compound is determined by the inherent stability of the pyrazole ring and the reactivity of its substituents: the two amino groups and the N-hydroxymethyl group. The pyrazole ring itself is a stable aromatic system.

Oxidizing Agents: The amino groups are generally sensitive to oxidation. Strong oxidizing agents could potentially lead to the formation of nitroso, nitro, or azo compounds, or even lead to polymerization or degradation of the molecule. The susceptibility of aminopyrazoles to oxidation is a key consideration in their handling and storage. However, some derivatives have shown antioxidant properties, suggesting a capacity to interact with oxidizing species in a controlled manner. mdpi.com

Reducing Agents: The pyrazole ring is generally resistant to catalytic hydrogenation and other common reducing conditions. This stability is demonstrated in synthetic routes where nitro or azo groups on the pyrazole ring are reduced to amino groups without affecting the ring itself. google.com For instance, 4,5-diaminopyrazoles can be prepared by the reduction of corresponding 4-nitroso-5-aminopyrazoles or by the hydrogenation of azo intermediates. google.com The hydroxymethyl group and the amino groups are also stable under typical non-reductive amination or catalytic hydrogenation conditions that are not designed to cleave C-N or C-O bonds.

Nitrosation Behavior of the Pyrazole Ring and Amino Groups (C-nitrosation versus N-nitrosation)researchgate.net

The chemical behavior of this compound under nitrosating conditions is characterized by a distinct preference for electrophilic substitution on the pyrazole ring rather than on the exocyclic amino groups. This reactivity leads to the formation of a C-nitroso derivative, a pathway that is consistently observed in related 4,5-diaminopyrazole compounds. The nitrosation of pyrazoles has been shown to occur on a carbon atom of the aromatic ring, a process known as C-nitrosation, and does not typically result in the formation of N-nitrosamines. cir-safety.org

Research into the nitrosation of 5-amino-1H-pyrazole-4-carbaldehydes has demonstrated that treatment with sodium nitrite in a dilute acidic methanolic solution predominantly yields 5-amino-4-nitrosopyrazoles. researchgate.net This selective C-nitrosation at the C4 position is a key transformation pathway for this class of compounds. For derivatives like 1-hydroxyethyl-4,5-diamino pyrazole sulfate, which is structurally similar to this compound, it is expected that N-nitrosation will not occur. cir-safety.org Instead, the reaction favors the formation of a C-nitroso product on the pyrazole ring. cir-safety.org

The general mechanism for the nitrosation of secondary amines involves the reaction of a nitrite source with an amino compound. cir-safety.org However, in the case of aryl amines, the reaction typically proceeds to form diazonium salts instead of stable nitrosamines. cir-safety.org For pyrazole compounds, the electrophilic attack by the nitrosating agent is directed towards the electron-rich carbon atom at the 4-position of the pyrazole ring, which is activated by the two amino substituents.

A patented telescoping synthesis for 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts further corroborates the preferential C-nitrosation of 4,5-diaminopyrazole systems. google.com In this process, a 1-substituted-4,5-diaminopyrazole is reacted with a nitroso source to yield the corresponding 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt. google.com

The following interactive data table summarizes the typical reaction conditions and outcomes for the C-nitrosation of 4,5-diaminopyrazole derivatives, based on available literature for analogous compounds.

| Reactant | Nitrosating Agent | Acid/Solvent | Key Reaction Conditions | Primary Product | Reference |

|---|---|---|---|---|---|

| 5-amino-1H-pyrazole-4-carbaldehyde | Sodium nitrite (NaNO2) | Dilute HCl in Methanol (≤2 N) | - | 5-amino-4-nitrosopyrazole | researchgate.net |

| 1-substituted-4,5-diaminopyrazole | 3-methylbutyl nitrite, nitrosylsulfonic acid, tert-butylnitrite, or butylnitrite | Mineral or organic acid (e.g., H2SO4, HCl) | - | 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt | google.com |

| 1-hydroxyethyl-4,5-diamino pyrazole sulfate | General nitrosating agents | Acidic, neutral, or alkaline conditions | N-nitrosation is not expected to occur. | C-nitrosated product on the pyrazole ring | cir-safety.org |

Spectroscopic Characterization and Structural Elucidation of 4,5 Diamino 1h Pyrazol 1 Yl Methanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons. In the case of pyrazole (B372694) derivatives, the chemical shifts of the protons are influenced by the substituents on the pyrazole ring.

For a representative analog, 2-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1yl)(phenyl)methyl)malononitrile, the ¹H NMR spectrum shows characteristic signals corresponding to the different protons in the molecule. The analysis of similar amino-substituted pyrazole compounds reveals distinct chemical shifts for the amino group protons, aromatic protons, and protons on the pyrazole ring. For instance, in various 5-amino-1H-pyrazole-5-carbonitriles, the amino group (NH₂) protons typically appear as a broad singlet. rsc.org

Table 1: Representative ¹H NMR Spectral Data for Amino-Substituted Pyrazole Analogs

| Compound | Solvent | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 7.62 (t), 7.40–7.28 (m), 7.11 (d), 6.91 (d) | Aromatic-H |

| 5-amino-3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | DMSO-d₆ | 9.74 (s), 7.98–7.62 (m), 7.47 (d), 6.90 (s), 6.67 (s) | Aromatic-H, OH, NH₂ |

This table is populated with data from analogous compounds due to the lack of specific data for (4,5-Diamino-1H-pyrazol-1-yl)methanol.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in pyrazole derivatives are indicative of their electronic environment.

In analogs such as 2-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1yl)(phenyl)methyl)malononitrile, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the pyrazole ring, the phenyl group carbons, and the malononitrile (B47326) carbons. For a series of 5-amino-1H-pyrazole-5-carbonitriles, the carbon atoms of the pyrazole ring typically resonate in the range of 112-153 ppm. rsc.org The complete assignment of ¹³C NMR resonances for various 4,5-dihydro-1H-pyrazole derivatives has been achieved using two-dimensional NMR experiments, which helps in unambiguously assigning the signals to specific carbon atoms. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for Amino-Substituted Pyrazole Analogs

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 |

| 5-amino-3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | DMSO-d₆ | 158.77, 153.17, 150.94, 137.93, 129.92, 128.30, 127.89, 126.09, 124.65, 122.59, 115.97, 115.38 |

This table is populated with data from analogous compounds due to the lack of specific data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For amino-substituted pyrazoles, the IR spectrum provides key information about the N-H, C=N, and C=C bonds.

For instance, in 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, the FTIR spectrum shows characteristic absorption bands for the amino (NH₂) groups, the secondary amine (NH) group, the nitrile (CN) group, and the carbonyl (C=O) group. mdpi.com The N-H stretching vibrations of the amino groups typically appear as multiple bands in the region of 3200-3500 cm⁻¹. rsc.orgmdpi.com

Table 3: Representative IR Absorption Frequencies for Amino-Substituted Pyrazole Analogs

| Compound | Sample Phase | Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|---|---|

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | KBr | 3447, 3346, 3313, 3208 | N-H stretching |

| 2206 | C≡N stretching | ||

| 1632, 1600 | C=N, C=C stretching | ||

| 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile mdpi.com | KBr | 3472, 3438, 3396, 3350, 3323, 3241, 3201 | N-H stretching (NH₂, NH) |

| 2202 | C≡N stretching |

This table is populated with data from analogous compounds due to the lack of specific data for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

The mass spectrum of a pyrazole derivative would show a molecular ion peak (M⁺) corresponding to its molecular weight. For example, the ESI-MS spectrum of 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone shows an M+1 peak at m/z = 470, which is consistent with its assigned structure. mdpi.com The fragmentation pattern can further confirm the structure by showing the loss of specific fragments from the parent molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. The results are given as the percentage by weight of each element. This technique is crucial for confirming the empirical formula of a newly synthesized compound.

For the compound 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, the calculated elemental composition for C₁₆H₁₃N₇O₂ was C, 57.31%; H, 3.91%; N, 29.24%. The experimentally found values were C, 57.39%; H, 3.97%; N, 29.18%, which are in close agreement with the calculated values, thus confirming the molecular formula. mdpi.com

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1yl)(phenyl)methyl)malononitrile |

| 5-amino-1H-pyrazole-5-carbonitriles |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile |

| 5-amino-3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile |

| 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile |

Computational Chemistry and Theoretical Investigations of 4,5 Diamino 1h Pyrazol 1 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are instrumental in elucidating molecular geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov A typical approach involves geometry optimization using a functional, such as B3LYP, paired with a basis set like 6-311G(d,p) or 6-31G(d), to find the molecule's lowest energy conformation. nih.govasrjetsjournal.org

For (4,5-Diamino-1H-pyrazol-1-yl)methanol, DFT calculations would predict key geometrical parameters. The pyrazole (B372694) ring is expected to be nearly planar. The bond lengths and angles would be influenced by the electronic effects of the substituents: two amino (-NH₂) groups and a hydroxymethyl (-CH₂OH) group. The C4-C5 bond within the pyrazole ring, for instance, would exhibit partial double-bond character due to the electron-donating nature of the adjacent amino groups. The introduction of these functional groups is expected to cause minor distortions from a perfectly planar pyrazole ring. researchgate.net

The electronic properties, such as dipole moment and charge distribution, would also be determined. The highly polar N-H and O-H bonds, along with the lone pairs on the nitrogen and oxygen atoms, would result in a significant molecular dipole moment, indicating a polar molecule.

Table 1: Predicted Geometrical Parameters for a Pyrazole Derivative based on DFT Calculations Illustrative data from a related pyrazole compound.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | 1.35 | C5-N1-N2 |

| N2-C3 | 1.33 | N1-N2-C3 |

| C3-C4 | 1.42 | N2-C3-C4 |

| C4-C5 | 1.38 | C3-C4-C5 |

| C5-N1 | 1.37 | C4-C5-N1 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. bhu.ac.in The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the lone pairs of the amino groups, reflecting their electron-donating character. The LUMO would likely be distributed across the pyrazole ring's π-system.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net For pyrazole derivatives, this gap can be tuned by substituents. rsc.org In a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated HOMO-LUMO gap was approximately 4.458 eV, indicating high electronic stability. nih.gov The presence of two amino groups on the target molecule would likely lead to a smaller energy gap, enhancing its reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.inrsc.org The MEP surface displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative regions are anticipated to be around the pyridine-like nitrogen atom of the pyrazole ring and the oxygen atom of the hydroxyl group, due to their lone pairs of electrons. researchgate.netresearchgate.net These sites would be the primary targets for electrophiles. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit the most positive potential, making them susceptible to nucleophilic attack. bhu.ac.in

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. For flexible molecules like this compound, rotation around single bonds, particularly the N1-CH₂ and CH₂-OH bonds, gives rise to different conformers.

Theoretical calculations can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformation. This process identifies the lowest-energy (most stable) conformers and the energy barriers between them. bohrium.com Studies on other substituted pyrazoles have shown that the conformational preferences are often dictated by the interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding. nih.gov For the title compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group and the nitrogen at the N2 position of the pyrazole ring, which would significantly stabilize a particular conformation.

Intermolecular Interactions and Hydrogen Bonding Networks

The presence of multiple hydrogen bond donors (-NH₂ and -OH) and acceptors (pyrazole nitrogens and the hydroxyl oxygen) in this compound strongly suggests that it will participate in extensive intermolecular hydrogen bonding. libretexts.org These interactions are critical in determining the compound's physical properties in the solid state and in solution.

Computational studies can model these interactions by analyzing dimers and larger clusters of the molecule. Such analyses reveal the preferred hydrogen bonding motifs and their corresponding interaction energies. It is highly probable that the molecule would form strong N-H···N and O-H···N hydrogen bonds, leading to the self-assembly of dimers, chains, or more complex three-dimensional networks in the solid state, a phenomenon observed in other pyrazole derivatives. nih.govnih.gov The ability to form these networks is a key feature of pyrazole chemistry. nih.gov

Theoretical Prediction of Chemical Reactivity Descriptors

Beyond FMO analysis, DFT calculations can provide a suite of global reactivity descriptors that quantify a molecule's chemical behavior. asrjetsjournal.orgresearchgate.net These are derived from the conceptual DFT framework and are calculated using the energies of the HOMO and LUMO.

Key descriptors include:

Ionization Potential (IP ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (EA ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (IP + EA)/2): A measure of the power of an atom or group to attract electrons.

Chemical Hardness (η = (IP - EA)/2): A measure of resistance to charge transfer.

Softness (S = 1/η): The reciprocal of hardness, indicating a higher propensity for charge transfer.

Electrophilicity Index (ω = μ²/2η, where μ is the chemical potential ≈ -χ): A measure of a molecule's ability to act as an electrophile.

By calculating these values, a quantitative assessment of the reactivity of this compound can be achieved, allowing for comparisons with other molecules and predictions of its behavior in chemical reactions. asrjetsjournal.org

Table 2: Illustrative Global Reactivity Descriptors for a Pyrazole Derivative Illustrative data from a related pyrazole compound.

| Descriptor | Value (eV) |

| EHOMO | -6.20 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.70 |

| Ionization Potential (IP) | 6.20 |

| Electron Affinity (EA) | 1.50 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.35 |

| Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.15 |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Applications in Chemical Synthesis and Materials Science

Precursors in Dye Synthesis and Colorant Development

The 4,5-diaminopyrazole scaffold, the core of (4,5-Diamino-1H-pyrazol-1-yl)methanol, is a recognized precursor in the creation of various colorants. google.com Derivatives of this structure are particularly noted for their application in oxidative hair dyes. google.comcir-safety.org In this process, the diaminopyrazole derivative acts as a "precursor" or "developer" that, in the presence of an oxidizing agent like hydrogen peroxide, reacts with a "coupler" to form the final dye molecule directly on the hair fiber. cir-safety.org The specific shade and properties of the resulting color are determined by the chemical structures of both the precursor and the coupler.

The versatility of the diaminopyrazole core allows for the synthesis of a range of dyes, including monoazo disperse dyes. nih.govnih.gov These dyes are synthesized through diazotization of the amino group on the pyrazole (B372694) ring, followed by a coupling reaction with suitable components like anilines or naphthols. The resulting arylazo-diaminopyrazole structures are noted for their coloring properties on fabrics such as polyester. nih.gov The presence of the hydroxymethyl group in this compound offers a potential site for further modification to fine-tune the solubility, fastness, and colorimetric properties of the final dye. A closely related compound, 1-Hydroxyethyl 4,5-diamino pyrazole sulfate, is explicitly used as an ingredient in hair coloring formulations. cir-safety.orgspecialchem.com

| Application Area | Precursor Type | Resulting Product | Key Reaction |

| Hair Colorants | Oxidative Dye Precursor | In-situ formed hair dye | Oxidation & Coupling |

| Textile Dyes | Azo Dye Intermediate | Monoazo Disperse Dyes | Diazotization & Coupling |

Building Blocks for Complex Heterocyclic Architectures

The polyfunctional nature of diaminopyrazoles, possessing multiple nucleophilic sites, makes them exceptional starting materials for constructing more complex molecular frameworks. nih.gov They are considered privileged scaffolds in medicinal and materials chemistry due to their ability to be elaborated into diverse and valuable structures. nih.govmdpi.com

5-Aminopyrazoles are extensively used as synthons for a multitude of fused heterocyclic systems. nih.gov These reactions typically involve the condensation of the diaminopyrazole with a 1,3-bielectrophilic reagent, leading to the formation of a new ring fused to the pyrazole core. chim.itmdpi.com This strategy provides access to a wide range of pyrazolo-azine systems, which are of significant interest for their electronic properties and potential applications in advanced materials. nih.gov

For instance, reactions with β-dicarbonyl compounds or β-ketonitriles can yield pyrazolo[1,5-a]pyrimidines. mdpi.com Similarly, condensation with other appropriate reagents can lead to the formation of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]-1,3,5-triazines. nih.govmdpi.com The development of such fused systems is a key area of research for creating materials with tailored electronic and photophysical properties. Recently, pyrazole-triazole fused systems have been investigated for creating high-energy, insensitive materials, demonstrating the utility of these architectures in specialized applications. nih.gov

| Fused System | Reactant Partner (Example) | Potential Application Area |

| Pyrazolo[1,5-a]pyrimidines | β-Dicarbonyl compounds, Acetoacetanilide | Functional Materials, Biologically Active Compounds nih.govmdpi.com |

| Pyrazolo[3,4-b]pyridines | Trifluoromethyl-β-diketones, Enaminones | Functional Dyes, Biologically Active Compounds nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Formamide, POCl₃ (multi-step) | Purine Analogues, Medicinal Chemistry nih.govmdpi.com |

| Pyrazolo[1,5-a] nih.govchim.itorganic-chemistry.orgtriazines | Ethoxycarbonyl isocyanate | Advanced Materials, Biologically Active Compounds mdpi.com |

Beyond ring fusion, the amino and methanol (B129727) functionalities of this compound allow for extensive derivatization to create novel chemical scaffolds. The amino groups can be acylated, alkylated, or used in condensation reactions to attach various side chains. The primary alcohol of the methanol group can be oxidized to an aldehyde or carboxylic acid, providing a handle for further synthetic transformations, or it can be esterified or etherified. researchgate.net

This capacity for derivatization makes the molecule a versatile platform for combinatorial chemistry and the development of libraries of compounds for screening in materials science and drug discovery. The synthesis of structurally diverse pyrazole derivatives is a significant focus for organic chemists aiming to create novel compounds with unique properties. chim.itnih.gov

Exploration of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugation and significant charge transfer characteristics are known to exhibit non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. researchgate.net The pyrazole ring, being an electron-rich aromatic system, is a component of various scaffolds investigated for NLO activity. Theoretical studies on pyrazole derivatives, particularly those designed to enhance intramolecular charge transfer, have shown potential for large NLO responses. researchgate.netdntb.gov.ua

While direct studies on this compound are not extensively reported, its structure possesses key features for potential NLO activity. The electron-donating amino groups conjugated with the pyrazole ring can facilitate charge transfer. Derivatization of this core, for instance, by introducing strong electron-withdrawing groups, could further enhance these properties. The exploration of pyrazole derivatives as NLO materials is an active area of research, suggesting a potential future application for scaffolds derived from this compound. dntb.gov.ua

Functional Materials Research Derived from Pyrazole-Methanol Conjugates

The conjugation of a pyrazole ring with a methanol group provides a valuable ligand framework for the coordination of metal ions, leading to the development of functional materials with interesting magnetic, catalytic, or optical properties. For example, (1H-pyrazol-1-yl)methanol has been used to synthesize new ligands in situ for the formation of polynuclear metal complexes. researchgate.net These complexes can exhibit unique magnetic properties arising from the specific arrangement of metal centers bridged by the pyrazole-based ligands. researchgate.net

Furthermore, the pyrazole scaffold is integral to the construction of energetic materials. Fused pyrazole-triazole systems, derived from functionalized pyrazoles, have been shown to produce compounds with high thermal stability and low mechanical sensitivity, making them candidates for heat-resistant explosives. nih.gov The presence of the methanol group on the this compound core offers a reactive site that can be used to link the pyrazole unit into larger polymeric structures or to anchor it onto surfaces, opening avenues for the creation of novel functional polymers and surface-modified materials.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles is crucial for the future synthesis of (4,5-Diamino-1H-pyrazol-1-yl)methanol and its derivatives. Current research on related pyrazole (B372694) compounds emphasizes the need to move away from hazardous reagents and energy-intensive processes towards more environmentally benign methodologies.

Future synthetic strategies could focus on:

One-Pot, Multi-Component Reactions (MCRs): The synthesis of functionalized pyrazoles often benefits from MCRs, which enhance efficiency by combining multiple reaction steps into a single operation without isolating intermediates. mdpi.comsemanticscholar.org Investigating a one-pot synthesis starting from simple precursors could significantly improve the atom economy and reduce waste.

Eco-Friendly Solvents and Solvent-Free Conditions: Research into pyrazole synthesis has demonstrated success using greener solvents like water/ethanol (B145695) mixtures or under solvent-free conditions, which minimizes volatile organic compound (VOC) emissions. nih.govnih.gov Adapting the N-hydroxymethylation of 4,5-diaminopyrazole to such conditions is a key area for development.

Flow Chemistry: For reactions involving potentially hazardous intermediates, such as diazotization steps that can be part of pyrazole precursor synthesis, transitioning from batch to continuous flow processes can dramatically improve safety and scalability. researchgate.net This approach allows for precise control over reaction parameters and minimizes the volume of hazardous material at any given time.

Use of Bio-based Starting Materials: Exploring routes that utilize renewable feedstocks to construct the pyrazole core or its substituents would represent a significant leap in sustainability.

| Sustainable Strategy | Potential Advantage | Research Focus for this compound |

|---|---|---|

| One-Pot Synthesis | Reduced waste, time, and energy consumption. mdpi.com | Developing a convergent route from simple acyclic precursors. |

| Solvent-Free Synthesis | Elimination of solvent waste and purification steps. nih.govmdpi.com | Solid-state or melt-phase N-hydroxymethylation of 4,5-diaminopyrazole. |

| Flow Chemistry | Enhanced safety, scalability, and process control. researchgate.net | Safe synthesis of pyrazole precursors, particularly if diazo compounds are involved. |

Exploration of Advanced Catalytic Transformations

Catalysis is a cornerstone of modern organic synthesis, offering pathways to new molecules with high efficiency and selectivity. For this compound, with its multiple reactive sites, advanced catalytic methods are essential for selective functionalization.

Emerging opportunities include:

Nanocatalysis: Nanoparticle-based catalysts offer high surface area and unique reactivity. nih.govresearchgate.net Research could explore the use of metal nanocatalysts for cross-coupling reactions to modify the pyrazole core or for catalytic hydrogenation/oxidation of the substituents.

Biocatalysis: Employing enzymes as catalysts could provide unparalleled selectivity (chemo-, regio-, and stereoselectivity) for modifying the molecule's functional groups under mild, aqueous conditions, representing the pinnacle of green chemistry.

| Catalytic Approach | Key Benefit | Potential Application |

|---|---|---|

| Silica-Supported Acid Catalysts | Recyclable, high surface area, efficient in solvent-free conditions. nih.gov | Selective condensation reactions on the C4/C5 amino groups. |

| Layered Double Hydroxide (LDH) Nanocatalysts | High activity, reusability, and eco-friendliness. nih.govresearchgate.net | Facilitating multi-component reactions to build complex derivatives. |

| Enzymatic Catalysis | Exceptional selectivity under mild, green conditions. | Chiral resolutions or selective esterification of the hydroxymethyl group. |

Rational Design of Derivatives for Specific Chemical Applications

The structural framework of this compound is an excellent scaffold for developing new molecules with tailored properties. Structure-activity relationship (SAR) studies on related pyrazole and dihydropyrazole compounds have shown that modifications to the ring and its substituents can lead to potent biologically active agents. nih.govnih.gov

Future design efforts could target:

Pharmaceutical Leads: The diaminopyrazole motif is present in molecules investigated for various therapeutic applications. nih.gov The amino groups can be functionalized to amides, ureas, or sulfonamides, while the hydroxyl group can be converted to esters or ethers to modulate properties like solubility, stability, and target binding.

Coordination Chemistry: The vicinal diamino groups and the pyrazole nitrogen atoms make the molecule an attractive ligand for creating novel metal-organic complexes. Derivatives could be designed to fine-tune the electronic properties and steric environment of the coordination site for applications in catalysis or materials science.

Functional Dyes and Probes: By attaching chromophoric or fluorophoric groups through reactions with the amino or hydroxyl functions, new dyes or chemical sensors could be developed. The pyrazole core can act as a key part of a conjugated system, with the substituents modulating the photophysical properties.

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound is rich in hydrogen bond donors (N-H from the pyrazole ring and amino groups, O-H from the methanol (B129727) group) and acceptors (pyrazole ring nitrogens, amino group nitrogens, and the hydroxyl oxygen). This makes it an ideal building block for constructing ordered supramolecular structures.

Research in this area can explore:

Hydrogen-Bonded Networks: 1H-pyrazoles are known to form predictable hydrogen-bonded motifs such as dimers, trimers, tetramers, and catemers (chains). researchgate.netnih.govresearchgate.net The additional functional groups on this compound provide opportunities to create more complex and robust 2D or 3D networks.

Crystal Engineering: By systematically studying the crystallization of the molecule and its derivatives with other co-formers, it is possible to engineer crystalline solids with specific architectures and properties, such as porous materials for gas storage or separation.

Self-Assembling Materials: Derivatives designed with long alkyl chains or other self-assembly-directing groups could form liquid crystals or gels, leading to new soft materials with stimuli-responsive properties. The pyrazole unit can provide the rigid, directional interactions necessary to guide the assembly process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.